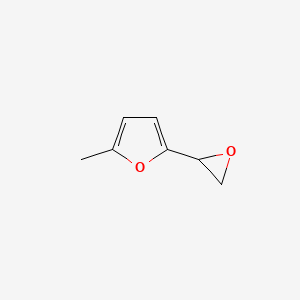

2-Methyl-5-(oxiran-2-yl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8O2 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-methyl-5-(oxiran-2-yl)furan |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(9-5)7-4-8-7/h2-3,7H,4H2,1H3 |

InChI Key |

TYVYTTCYFBHQFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 Oxiran 2 Yl Furan

Precursor Synthesis and Furan (B31954) Ring Functionalization

The initial phase in the synthesis of 2-Methyl-5-(oxiran-2-yl)furan is the preparation of a suitable precursor. This involves the derivatization of 2-methylfuran (B129897) to introduce a functional group at the 5-position, which can then be elaborated into the vinyl group necessary for epoxidation.

Strategies for 2-Methylfuran Derivatization

The derivatization of 2-methylfuran is a key step in the synthesis of its various functionalized forms. Several methods have been developed to introduce substituents onto the furan ring, primarily at the C5 position due to the directing effect of the methyl group.

One common strategy is the Friedel-Crafts acylation. For instance, 5-methyl-2-acetylfuran can be synthesized by reacting 2-methylfuran with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as zinc chloride. researchgate.net This introduces an acetyl group at the 5-position, which can serve as a handle for further modifications. Another approach involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the furan ring. researchgate.netnih.gov

Furthermore, 2-methylfuran can be alkylated with various electrophiles. For example, it can be reacted with 2-hydroxybenzylic alcohols in the presence of an acid catalyst like p-toluenesulfonic acid to produce 2-hydroxyaryl-(5-methylfur-2-yl)methanes. mdpi.com Additionally, condensation reactions of 2-methylfuran can be achieved using solid acid catalysts like Amberlyst® 15, leading to the formation of larger molecules such as 5,5-bis(5-methyl-2-furyl)pentan-2-one. researchgate.net These derivatization strategies provide a versatile toolkit for the synthesis of a wide range of 2-methylfuran derivatives that can serve as precursors for more complex structures.

Introduction of the 5-Substituent for Epoxide Formation

To synthesize this compound, a vinyl group must be introduced at the 5-position of the 2-methylfuran ring. This is typically achieved through a two-step process starting from a suitable precursor like 5-methyl-2-acetylfuran.

One established route involves the synthesis of 5-acetoxymethyl-2-vinylfuran and its corresponding alcohol, 5-hydroxymethyl-2-vinylfuran. researchgate.netnih.gov A synthetic pathway can start from furfuryl acetate, which undergoes a Vilsmeier-Haack reaction to introduce a formyl group, followed by a Wittig reaction to create the vinyl substituent. This method has been reported to produce 5-acetoxymethyl-2-vinylfuran and 5-hydroxymethyl-2-vinylfuran in yields of 68% and 60%, respectively. researchgate.netnih.gov The resulting 5-substituted-2-vinylfuran derivative is the direct precursor for the subsequent epoxidation step.

Epoxidation Strategies for 5-Vinylfuran Derivatives

The final step in the synthesis of this compound is the epoxidation of the vinyl group on the precursor molecule. This transformation can be accomplished using various methods, with the choice of method influencing the reaction's efficiency and stereochemical outcome.

Catalytic Epoxidation Approaches

Biocatalytic approaches have also been investigated for the epoxidation of vinyl-substituted aromatic compounds. researchgate.net For instance, enzymes can catalyze the epoxidation of vinyl groups with high enantioselectivity. researchgate.net Additionally, molybdenum-catalyzed epoxidation using tert-butyl hydroperoxide (TBHP) as an oxidant has been successfully applied to complex substrates. mdpi.com Gold-based catalysts have also been studied for the oxidation of furan derivatives, although this can sometimes lead to ring-opening reactions. cardiff.ac.uk

| Catalyst Type | Oxidant | Key Features | Reference |

|---|---|---|---|

| Tellurium-based (e.g., PEG-telluride) | N/A (Ylide reaction) | Regioselective construction of the vinyl epoxide. | sioc.ac.cn |

| Biocatalysts (Enzymes) | Varies | High enantioselectivity. | researchgate.net |

| Molybdenum-based | TBHP | Effective for complex substrates. | mdpi.com |

| Gold-based | Varies | Can lead to ring-opening as a side reaction. | cardiff.ac.uk |

Non-Catalytic Epoxidation Methods

Non-catalytic epoxidation methods typically involve the use of stoichiometric amounts of an oxidizing agent. The Prilezhaev reaction, which employs peroxy acids, is a classic and widely used method for the epoxidation of alkenes. mdpi.com Meta-chloroperbenzoic acid (mCPBA) is a common reagent for this transformation and has been used for the epoxidation of unsaturated norlignans, which are structurally related to the vinylfuran precursors. mdpi.com

Another approach involves the use of dimethyldioxirane (B1199080) as the oxidizing agent. nih.gov The choice of the non-catalytic reagent can influence the reactivity and selectivity of the epoxidation reaction. While these methods are often straightforward to implement, they may generate significant amounts of waste compared to catalytic alternatives.

Regio- and Stereoselective Control in Epoxide Formation

Achieving regio- and stereoselective control is crucial in the synthesis of specific epoxide isomers. The steric and electronic properties of the substrate and the reagents play a significant role in determining the outcome of the epoxidation reaction. nih.govchemrxiv.org

For instance, in the epoxidation of certain cyclic systems, the steric hindrance of nearby functional groups can direct the epoxidizing agent to a specific face of the double bond, leading to a diastereoselective reaction. nih.gov The choice of catalyst can also influence stereoselectivity. For example, different rhodium(II) catalysts can promote the reaction of diazoamides with furan substrates with varying degrees of diastereoselectivity. researchgate.net

Furthermore, the reaction conditions, such as the solvent and temperature, can be tuned to control the regioselectivity of epoxide ring-opening reactions, which is a related transformation. chemrxiv.org In some cases, the use of chiral catalysts can enable enantioselective epoxidation, providing access to optically active epoxides. The ability to control these aspects of the reaction is essential for the synthesis of well-defined and biologically active molecules. nih.gov

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include reaction temperature, reaction time, and the molar ratios of the reactants and catalysts. Methodologies such as Response Surface Methodology (RSM) have been effectively used to optimize the epoxidation of other organic molecules, like fatty acid methyl esters, and similar principles can be applied here. uitm.edu.my

For the epoxidation of vinyl arenes, which are structurally similar to 2-methyl-5-vinylfuran, various catalytic systems have been investigated. For instance, the epoxidation of alkenes can be achieved using hydrogen peroxide as the oxidant in the presence of a suitable catalyst. organic-chemistry.org The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity.

To illustrate how reaction parameters can be optimized, consider the data from a hypothetical study on the epoxidation of a related vinyl compound, where the yield is dependent on temperature and time.

| Run | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 1 | 50 | 2 | 65 |

| 2 | 50 | 4 | 78 |

| 3 | 60 | 2 | 75 |

| 4 | 60 | 4 | 85 |

| 5 | 70 | 2 | 70 |

| 6 | 70 | 4 | 82 |

This is a hypothetical data table for illustrative purposes.

In a typical optimization process, a Design of Experiments (DoE) approach, such as a central composite design, would be employed to systematically vary the parameters and model their effects on the yield. This allows for the determination of the optimal conditions to achieve the highest possible yield of this compound. For instance, studies on the epoxidation of palm oil derivatives have shown that conversions exceeding 98% can be achieved by optimizing the molar ratio of reactants and the reaction temperature. mpob.gov.my

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of this compound is an area of growing importance. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. rsc.orgfrontiersin.orgnih.gov

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reactions or the use of water as a solvent is highly relevant. For example, the synthesis of 5-hydroxymethyl-2-vinylfuran, a related compound, has been developed as a solvent-free adhesive. researchgate.net Similarly, performing the epoxidation of 2-methyl-5-vinylfuran under solvent-free conditions or in an aqueous medium could significantly improve the environmental profile of the process. The use of hydrogen peroxide in aqueous sodium hydroxide (B78521) has been demonstrated as a green epoxidation method for chalcones, which could be adapted for furan derivatives. youtube.com

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous environments. The biocatalytic epoxidation of vinyl-substituted aromatic compounds has been demonstrated using enzymes like styrene (B11656) monooxygenases. researchgate.net While a specific biocatalyst for the epoxidation of 2-methyl-5-vinylfuran is not yet reported, the potential for discovering or engineering an enzyme for this purpose is significant.

Furthermore, biocatalysis is being explored for the synthesis of furan-based platform chemicals. For instance, transaminases are used for the scalable amination of biobased furanaldehydes, showcasing the potential of enzymatic cascades in furan chemistry. nih.gov The reduction of 5-hydroxymethylfurfural (B1680220) to 2,5-bis(hydroxymethyl)furan can also be achieved through biocatalytic methods. youtube.com These examples highlight the feasibility of developing a biocatalytic route for the synthesis of this compound, potentially starting from a bio-derived precursor like 5-methylfurfural. wikipedia.org

Chemical Transformations and Reactivity Profiles of 2 Methyl 5 Oxiran 2 Yl Furan

Epoxide Ring-Opening Reactions

The characteristic reaction of epoxides is ring-opening, which can be catalyzed by either acid or base. researchgate.net These reactions are driven by the electrophilic nature of the epoxide ring carbons and the significant ring strain. thieme-connect.de The outcome of these reactions, particularly in terms of regioselectivity, is highly dependent on the reaction conditions and the nature of the attacking species.

Under basic or neutral conditions, the ring-opening of epoxides proceeds via an S(_N)2 mechanism. masterorganicchemistry.comkhanacademy.org A strong nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond. This attack generally occurs at the less sterically hindered carbon atom of the epoxide. khanacademy.org The reaction results in an inversion of stereochemistry at the site of attack. masterorganicchemistry.com

The reaction of epoxides with oxygen-based nucleophiles, such as water, alcohols, and carboxylic acids, yields 1,2-diols, β-alkoxy alcohols, and hemiacetal esters, respectively. researchgate.net Alcohols are generally poor nucleophiles and require activation under strongly acidic or basic conditions to facilitate the ring-opening of epoxides. researchgate.net However, the use of catalysts can enable these reactions to proceed under milder conditions.

For instance, the alcoholysis of epoxides can be effectively catalyzed by various metal complexes. Transition metal complexes containing iron (Fe) and chromium (Cr) have been reported to catalyze the ring-opening of epoxides with alcohols. researchgate.net These catalysts offer the advantages of being low-cost and having low toxicity. researchgate.net The reaction of an asymmetric epoxide with an alcohol in the presence of a base results in the nucleophilic attack at the less substituted carbon, following an S(_N)2 pathway. libretexts.org

Table 1: Examples of Catalysts for Alcoholysis of Epoxides

| Catalyst Type | Example | Reference |

|---|---|---|

| Metal Complexes | Fe and Cr complexes | researchgate.net |

Nitrogen-containing nucleophiles, such as amines, readily react with epoxides to produce β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. rsc.orgscirp.org The reaction of 2-Methyl-5-(oxiran-2-yl)furan with amines would be expected to follow a similar pattern, with the amine attacking the less hindered carbon of the epoxide ring. For example, the reaction of fatty acid epoxides with 4-amino-1,2,4-triazole (B31798) in dichloromethane (B109758) results in the formation of substituted β-amino alcohols. scirp.org The amino group of the triazole acts as the nucleophile, opening the epoxide ring. scirp.org

The regioselectivity of the ring-opening can be controlled by the choice of catalyst. Cationic aluminum salen catalysts, for instance, have been shown to direct the nucleophilic attack of nitrogen-containing nucleophiles to a specific carbon of the epoxide, overriding the inherent substrate bias. rsc.org

Table 2: Products from Reactions of Epoxides with Nitrogen Nucleophiles

| Epoxide | Nitrogen Nucleophile | Product |

|---|---|---|

| Fatty acid epoxide | 4-amino-1,2,4-triazole | Substituted β-amino alcohol |

The reaction of epoxides with carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, is a powerful method for forming new carbon-carbon bonds. researchgate.netnih.gov These strong nucleophiles attack the epoxide ring, typically at the less substituted carbon, in an S(_N)2-like manner. masterorganicchemistry.comkhanacademy.org

Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallic compounds that readily open epoxide rings. masterorganicchemistry.comlibretexts.org For example, the reaction of methylmagnesium bromide with cyclohexene (B86901) oxide can lead to ring-opening; however, the presence of magnesium bromide can also cause rearrangement of the epoxide to an aldehyde, which then reacts with the Grignard reagent. msu.edu Using dimethylmagnesium or methyllithium (B1224462) can avoid this rearrangement and lead to the direct addition to the epoxide ring. msu.edu Lithium dialkylcuprates (Gilman reagents) are another class of organometallic compounds that react with epoxides, typically adding only one alkyl group. youtube.com

Table 3: Reactivity of Carbon Nucleophiles with Epoxides

| Nucleophile | Reactivity | Product Type |

|---|---|---|

| Grignard Reagents | High | Alcohols (after protonation) |

| Organolithium Reagents | High | Alcohols (after protonation) |

| Lithium Dialkylcuprates | Moderate | Alcohols (after protonation) |

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. youtube.comlibretexts.org The protonated epoxide can be opened by the nucleophile attacking either of the two carbon atoms. The regioselectivity of this reaction is more complex than in base-catalyzed ring-opening. The attack can occur at the more substituted carbon, proceeding through a mechanism with S(_N)1 character, or at the less substituted carbon via an S(_N)2 pathway. libretexts.org For instance, the cleavage of an unsymmetrical epoxide with anhydrous hydrogen halides (HX) can lead to a trans-halohydrin. libretexts.org If one of the epoxide carbons is tertiary, the halide anion will preferentially attack the tertiary carbon in an S(_N)1-like reaction. libretexts.org

Various catalytic systems have been developed to control the regioselectivity and enantioselectivity of epoxide ring-opening reactions. rsc.org Lewis acids are effective catalysts for activating the epoxide ring towards nucleophilic attack. researchgate.net For example, indium(III) chloride has been used as a catalyst for the regioselective ring-opening of chalcone (B49325) epoxides with indoles and pyrroles. researchgate.net

Furthermore, bimetallic Al-salen cobaltate complexes have been reported for the regioselective carbonylation and isomerization of unbiased internal epoxides. rsc.org The development of catalyst-controlled regioselective nucleophilic ring-opening of unbiased epoxides is an area of active research, as it provides a valuable tool for synthesizing complex molecules. rsc.org

Regio- and Stereochemical Outcomes of Ring-Opening Processes

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity and stereochemistry of these processes are influenced by the nature of the nucleophile and the reaction conditions. In general, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring.

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal carbon of the oxirane ring. This regioselectivity is primarily governed by steric factors, with the methyl-substituted furan (B31954) group posing a significant steric barrier to attack at the internal carbon.

In contrast, under acidic conditions, the reaction mechanism can have more SN1 character. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The positive charge is better stabilized at the more substituted carbon atom, which in this case is the carbon adjacent to the furan ring, due to the electron-donating nature of the furan. This can lead to a preference for nucleophilic attack at the more substituted carbon. The stereochemical outcome of these reactions is often complex and can result in a mixture of products with retention or inversion of configuration, depending on the specific substrate and reaction conditions. nih.gov For instance, studies on similar 2-aryl-substituted oxetanes have shown that intramolecular delivery of a nucleophile can lead to a predominant retention of configuration. nih.gov

The table below summarizes the expected regiochemical outcomes of the ring-opening of this compound under different catalytic conditions.

| Catalyst | Predominant Site of Nucleophilic Attack | Mechanism |

| Base (e.g., NaOH) | Terminal carbon of the oxirane ring | SN2 |

| Acid (e.g., H2SO4) | Carbon adjacent to the furan ring | SN1-like |

| Lewis Acid (e.g., BF3·OEt2) | Can vary, often C3-selective in similar systems nih.gov | Lewis acid-catalyzed |

Furan Ring Reactivity and Functionalization

The furan ring in this compound is an electron-rich aromatic system that can participate in a variety of reactions, including cycloadditions and electrophilic substitutions.

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of cyclic compounds. rsc.orgnih.gov Furans are generally considered to be moderately reactive dienes due to their aromatic character. youtube.com The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents on the ring. Electron-donating groups, such as the methyl group in this compound, generally increase the reactivity of the furan as a diene. acs.orgacs.org

The Diels-Alder reaction of furan derivatives typically proceeds with dienophiles such as maleic anhydride (B1165640) or maleimides to form 7-oxanorbornene adducts. rsc.org The reaction is often reversible, and the stability of the adduct can be a critical factor. rsc.org While electron-rich furans are generally preferred, recent studies have shown that even electron-poor furans can participate in Diels-Alder reactions, particularly in aqueous media. rsc.org Intramolecular Diels-Alder reactions involving a furan ring are also known, leading to complex polycyclic structures. youtube.com

The table below provides examples of dienophiles commonly used in Diels-Alder reactions with furan derivatives.

| Dienophile | Expected Product Type |

| Maleic Anhydride | 7-Oxanorbornene dicarboxylic anhydride |

| N-Alkyl/Aryl Maleimides | 7-Oxanorbornene dicarboximide |

| Dimethyl Acetylenedicarboxylate | 7-Oxanorbornadiene derivative researchgate.netpvamu.edu |

The furan ring is susceptible to electrophilic aromatic substitution due to its electron-rich nature. youtube.com The substitution pattern is directed by the heteroatom and any existing substituents on the ring. In furan, electrophilic attack preferentially occurs at the C2 and C5 positions, as the intermediate carbocation is better stabilized by resonance involving the oxygen atom. youtube.comquora.com

For this compound, the C2 position is occupied by a methyl group and the C5 position by the oxiranyl group. The methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the available C3 or C4 positions. The directing effect of the oxiranyl substituent is less straightforward and can be influenced by the reaction conditions. However, considering the strong activating and directing effect of the methyl group, substitution at the C3 position is generally favored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com

The table below outlines common electrophilic substitution reactions and the reagents typically employed.

| Reaction | Reagents | Expected Product |

| Nitration | HNO3/H2SO4 youtube.commasterorganicchemistry.com | 3-Nitro-2-methyl-5-(oxiran-2-yl)furan |

| Bromination | Br2/FeBr3 masterorganicchemistry.com | 3-Bromo-2-methyl-5-(oxiran-2-yl)furan |

| Sulfonation | Fuming H2SO4 youtube.commasterorganicchemistry.com | This compound-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl3 masterorganicchemistry.com | 3-Acyl-2-methyl-5-(oxiran-2-yl)furan |

The furan ring can undergo both oxidation and reduction, leading to a variety of products. Oxidation of furans can result in ring-opening or the formation of other heterocyclic systems. For example, the oxidation of some furan derivatives can lead to the formation of dicarboxylic acids. nih.gov The oxidation of the methyl group to a hydroxymethyl or carboxyl group is also a possible transformation. nih.govnih.gov

Reduction of the furan ring typically leads to the corresponding tetrahydrofuran (B95107) derivative. This can be achieved through catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon. researchgate.net The conditions for reduction can often be controlled to selectively reduce the furan ring without affecting the epoxide, or vice versa, although this can be challenging.

Intramolecular Rearrangements and Cyclizations

The presence of both a furan ring and an epoxide in this compound allows for the possibility of intramolecular rearrangements and cyclizations, particularly under acidic conditions. researchgate.net For instance, acid-catalyzed rearrangement of the epoxide could generate a carbocation that is then attacked by the furan ring, leading to the formation of a new bicyclic or polycyclic system. mdpi.com The specific outcome of such rearrangements is highly dependent on the reaction conditions and the stability of the intermediates and products.

Mechanistic Investigations of Key Transformations

Mechanistic studies of the reactions of furan derivatives provide valuable insights into their reactivity. For electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. quora.com The stability of this intermediate determines the regioselectivity of the reaction.

In Diels-Alder reactions, the mechanism is a concerted [4+2] cycloaddition. youtube.com However, the reversibility of the reaction with furans suggests that both kinetic and thermodynamic factors play a crucial role in determining the product distribution. rsc.org Computational studies can help to elucidate the transition state geometries and activation energies, providing a deeper understanding of the reaction pathways. nih.gov

Mechanistic investigations into the ring-opening of epoxides often involve kinetic studies and the analysis of stereochemical outcomes to distinguish between SN1 and SN2 pathways. nih.gov

Polymerization Chemistry of 2 Methyl 5 Oxiran 2 Yl Furan

Homopolymerization Mechanisms

The dual functionality of 2-Methyl-5-(oxiran-2-yl)furan, possessing a polymerizable epoxide ring and a reactive furan (B31954) group, allows for several potential homopolymerization routes. The primary mechanism for polymerization would involve the ring-opening of the oxirane moiety, which can be initiated by cationic, anionic, or coordination catalysts.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a common and efficient method for polymerizing epoxides. youtube.com The process is typically initiated by strong acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule. youtube.com For this compound, this would lead to the formation of a polyether backbone.

The polymerization can be initiated by photoinitiators in the presence of UV radiation, a technique that has been successfully applied to other furan-based epoxies to create coatings. researchgate.net During this process, the opening of the epoxide ring leads to the formation of hydroxyl groups. researchgate.net The electron-rich furan ring can potentially participate in side reactions under the acidic conditions of CROP, which might lead to cross-linking or ring-opening of the furan moiety itself, a phenomenon observed in the polymerization of furfuryl alcohol. nih.gov

Table 1: Plausible Initiators for Cationic Ring-Opening Polymerization of this compound

| Initiator Type | Examples |

| Brønsted Acids | Triflic acid (CF₃SO₃H), Sulfuric acid (H₂SO₄) |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Tin tetrachloride (SnCl₄) |

| Photoinitiators | Triarylsulfonium hexafluoroantimonate salts |

Anionic Polymerization Pathways

Anionic ring-opening polymerization of epoxides is another viable route, typically initiated by strong bases such as alkali metal hydroxides or alkoxides. libretexts.orgyoutube.com The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. youtube.com This "living" polymerization method can, under controlled conditions, produce polymers with well-defined molecular weights and narrow polydispersity.

A study on the anionic ring-opening polymerization of furfuryl glycidyl (B131873) ether (FGE), a structurally similar monomer, demonstrated that controlled polymerization is achievable using a monomer activation methodology with a combination of tetraoctylammonium bromide and triisobutylaluminum. rsc.org This approach yielded copolymers with predictable molecular weights while keeping the furan moieties intact and active for subsequent reactions. rsc.org It is expected that this compound would behave similarly under these conditions.

Table 2: Potential Initiating Systems for Anionic Ring-Opening Polymerization of this compound

| Initiator/Catalyst System | Description |

| Alkali Metal Alkoxides | e.g., Potassium tert-butoxide; a strong base that can initiate polymerization. |

| Organometallic Compounds | e.g., n-Butyllithium; can act as an initiator. |

| Activated Monomer Systems | e.g., Combination of a Lewis acid (triisobutylaluminum) and a salt (tetraoctylammonium bromide) to activate the monomer. rsc.org |

Coordination Polymerization Studies

Coordination polymerization of epoxides, often employing catalysts based on transition metals like aluminum, zinc, or iron, can offer excellent control over the polymerization process, including stereoselectivity. researchgate.net These catalysts typically operate via a coordination-insertion mechanism, where the epoxide monomer coordinates to the metal center before being inserted into the growing polymer chain.

Copolymerization Strategies with Diverse Monomers

The ability of this compound to copolymerize with other monomers significantly broadens its potential applications. The oxirane ring can readily participate in ring-opening copolymerizations with other cyclic ethers or anhydrides.

For instance, the activated anionic copolymerization of furfuryl glycidyl ether with propylene (B89431) oxide has been successfully demonstrated, yielding random copolyethers with varying compositions. rsc.org Similarly, this compound could be copolymerized with bio-based cyclic ethers like 2-methyltetrahydrofuran (B130290) or with other epoxides to tailor the properties of the resulting polyether. libretexts.org

Copolymerization with cyclic anhydrides through ring-opening copolymerization (ROCOP) is another promising strategy, leading to the formation of polyesters. acs.org Catalytic systems based on Lewis acids have been shown to effectively mediate the ROCOP of fatty acid-based epoxides with various cyclic anhydrides, suggesting a similar approach could be applied to this compound to create furan-functionalized polyesters. acs.org

Structure-Reactivity Relationships in Polymerization Processes

The polymerization behavior of this compound is intrinsically linked to its molecular structure. The presence of both the furan ring and the methyl substituent influences the reactivity of the oxirane ring and the properties of the resulting polymer.

The furan ring, being an electron-rich aromatic system, can affect the electronic environment of the adjacent oxirane ring. This can influence the rate of polymerization and the regioselectivity of the ring-opening reaction. In cationic polymerization, the furan ring's electron-donating nature could potentially stabilize a developing positive charge on an adjacent carbon, although this effect is transmitted through a methylene (B1212753) group.

A molecular simulation study comparing furan-based epoxy networks to their phenyl-based analogues revealed that the furan-based polymers exhibit a higher glassy Young's modulus. researchgate.net This was attributed to the reduced mobility of the polymer chains arising from more efficient packing, which in turn is induced by higher van der Waals energy within the furan-based epoxy. researchgate.net Furthermore, furan-based thermosets have been shown to possess higher glass transition temperatures compared to their phenylic counterparts. capes.gov.br The methyl group on the furan ring is expected to further enhance the electron-donating character of the furan moiety and could also introduce steric effects that may influence the polymerization kinetics and the final polymer architecture. The reactivity of the furan ring itself, particularly its susceptibility to ring-opening under strongly acidic conditions, is a critical factor to consider during polymerization. nih.gov

Post-Polymerization Modifications and Derivatization for Architectural Control

A key advantage of incorporating furan moieties into the polymer backbone is the potential for post-polymerization modification. The furan ring can act as a diene in Diels-Alder reactions, providing a versatile tool for derivatization and cross-linking. rsc.org This "click" chemistry approach allows for the introduction of various functionalities onto the polymer chain under mild conditions.

Polymers containing pendant furan groups, such as those that would be formed from the polymerization of this compound, can be cross-linked by reacting them with bismaleimide (B1667444) compounds. This reversible Diels-Alder reaction can be used to create thermoreversible networks, where the material can be cross-linked and de-crosslinked by controlling the temperature. This has been demonstrated for furan-functionalized poly(propylene oxide). rsc.org

This strategy allows for the creation of a wide range of polymer architectures, including graft copolymers and cross-linked networks, from a single parent polymer. The ability to modify the polymer after its initial synthesis provides a powerful handle for controlling the final material properties.

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation

Spectroscopic Analysis of Reaction Intermediates and Products (e.g., advanced NMR, 2D NMR, HRMS)

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques for the unambiguous structural determination of furan-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. For 2-Methyl-5-(oxiran-2-yl)furan, specific chemical shifts in ¹H and ¹³C NMR spectra are expected for the furan (B31954) ring, the methyl group, and the oxirane ring protons and carbons. For instance, the protons on the furan ring typically appear in the aromatic region, while the methyl and oxirane protons are found in the aliphatic region. chemicalbook.comchemicalbook.com Theoretical and experimental studies on similar compounds like 2-methylfuran (B129897) show distinct signals that help in assigning the peaks for the target molecule. globalresearchonline.nethmdb.ca

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are crucial for correlating proton and carbon signals, which is vital for assigning the complex spectra of reaction products, such as those resulting from epoxide ring-opening or Achmatowicz reactions. depauw.edursc.org

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. fossiliontech.comresearchgate.net This is particularly valuable for confirming the identity of reaction products and intermediates. acs.org Techniques like GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provide enhanced selectivity and are used for the analysis of complex mixtures containing furan derivatives. nih.govshimadzu.com

Table 1: Predicted and Experimental NMR Chemical Shifts (ppm) for 2-Methylfuran and Related Structures

| Nucleus | Structure Fragment | Predicted/Experimental Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Furan Ring Protons (C=CH) | 5.8 - 7.3 | chemicalbook.comchemicalbook.com |

| ¹H NMR | Methyl Protons (-CH₃) | ~2.2 - 2.3 | chemicalbook.comchemicalbook.com |

| ¹³C NMR | Furan Ring Carbons | 105 - 153 | hmdb.caspectrabase.com |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~13 - 14 | hmdb.caspectrabase.com |

| ¹H NMR | Oxirane Ring Protons | ~2.5 - 3.5 | Predicted |

| ¹³C NMR | Oxirane Ring Carbons | ~45 - 55 | Predicted |

Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and tracking chemical transformations in real-time.

FT-IR Spectroscopy is used to identify characteristic vibrational modes. The FT-IR spectrum of this compound would exhibit specific absorption bands corresponding to the furan ring (C=C and C-O stretching), the methyl group (C-H stretching and bending), and the oxirane ring (C-O stretching, ring breathing modes). digitellinc.comnist.gov For example, the C=C stretching within the furan ring is typically observed around 1500 cm⁻¹. researchgate.net Monitoring the disappearance of the characteristic epoxide bands (e.g., around 800-950 cm⁻¹ and 1250 cm⁻¹) can effectively track the progress of ring-opening reactions. acs.orgdigitellinc.com

Raman Spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. It is particularly useful for studying furan and its derivatives. researchgate.netdergipark.org.tr Theoretical and experimental studies have assigned the vibrational frequencies for furan, which serve as a basis for interpreting the spectra of more complex derivatives. globalresearchonline.net Attosecond Stimulated X-ray Raman Spectroscopy (ASRS) has even been proposed as a method to monitor ultrafast dynamics like the ring-opening of furan itself. nih.govresearchgate.net The technique can be used to monitor polymerization or degradation reactions involving the furan moiety. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Functional Groups in Furan Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Furan Ring | C-H Stretch | 3100 - 3150 | FT-IR, Raman | globalresearchonline.net |

| Furan Ring | C=C Stretch | 1500 - 1600 | FT-IR, Raman | researchgate.net |

| Furan Ring | Ring Breathing | ~1000 - 1100 | FT-IR, Raman | globalresearchonline.netresearchgate.net |

| Methyl Group | C-H Stretch | 2850 - 3000 | FT-IR, Raman | researchgate.net |

| Oxirane Ring | Asymmetric Ring Stretch (C-O-C) | ~1250 | FT-IR | digitellinc.com |

| Oxirane Ring | Symmetric Ring Stretch ("Breathing") | ~800 - 950 | FT-IR, Raman | digitellinc.com |

X-ray Crystallographic Studies of Analogues and Complex Derivatives

X-ray crystallography provides definitive, three-dimensional structural information for crystalline materials. While this compound itself is a liquid, its solid derivatives or complexes can be analyzed using this technique. Single Crystal X-ray Diffraction (SCXRD) studies on furan-containing polymers, for example, have provided invaluable data on structure-property relationships. mdpi.com

The analysis of cycloadducts formed from furan derivatives reveals detailed bond lengths and angles, offering insights into reaction mechanisms like the retro-Diels-Alder reaction. researchgate.net By synthesizing a crystalline derivative of this compound, such as a product from its reaction with a suitable crystalline acid or base, X-ray crystallography could be employed to unequivocally confirm its stereochemistry and conformation, which is often challenging to determine by spectroscopic methods alone. mdpi.com

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating components of a reaction mixture and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds like furan and its alkylated derivatives. nih.govwalshmedicalmedia.com It is widely used for both qualitative identification (via mass spectra) and quantitative analysis. nih.govrestek.com The development of specific GC methods allows for the separation of furan isomers, which is critical for accurate quantification. nih.govnih.gov For reaction monitoring, GC-MS can track the consumption of starting materials and the formation of products and byproducts over time. rsc.org

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally sensitive derivatives of this compound, such as the products of polymerization or reactions with non-volatile reagents. acs.orgdigitellinc.com Coupling HPLC with HRMS provides a powerful platform for the separation and identification of isomeric forms and complex reaction products in various matrices. fossiliontech.comacs.org HPLC is also a standard method for determining the purity of synthesized compounds, with purity levels typically expected to be greater than 95% for further use. acs.org

Theoretical and Computational Studies on 2 Methyl 5 Oxiran 2 Yl Furan

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. rsc.org

For 2-Methyl-5-(oxiran-2-yl)furan, the electronic structure is a composite of the furan (B31954) ring and the oxirane (epoxide) ring. The furan ring is an electron-rich aromatic system. slideshare.netimperial.ac.uk The oxygen heteroatom donates its lone pair electrons into the π-system, increasing the electron density at the carbon atoms. imperial.ac.uk The methyl group at the 5-position further enhances this electron-donating effect. Therefore, the HOMO of the molecule is expected to be largely localized on the furan ring, making it susceptible to attack by electrophiles. researchgate.net

The oxirane ring, a strained three-membered ether, possesses significant electrophilic character at its carbon atoms due to the polarization of the C-O bonds and inherent ring strain. youtube.commasterorganicchemistry.com The antibonding σ* orbitals of the C-O bonds in the epoxide are relatively low in energy, making them accessible to nucleophiles. youtube.com Consequently, the LUMO is expected to have significant contributions from these C-O antibonding orbitals.

This electronic arrangement predicts two primary modes of reactivity:

Electrophilic attack on the electron-rich furan ring.

Nucleophilic attack on the electrophilic carbons of the strained oxirane ring, leading to ring-opening. youtube.comdepauw.edu

The relative energies of the frontier orbitals determine which of these pathways is more favorable with a given reactant.

Table 1: Representative Frontier Orbital Energies of Furan and Related Compounds This table presents data from computational studies on furan and its derivatives to illustrate electronic trends. The values for this compound are hypothetical and for illustrative purposes only.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Primary Reactivity |

|---|---|---|---|---|

| Furan | -6.4 | 1.5 | 7.9 | Nucleophilic (at ring) |

| 2-Methylfuran (B129897) | -6.1 | 1.6 | 7.7 | Nucleophilic (at ring) |

| Oxirane | -10.7 | 3.1 | 13.8 | Electrophilic (at ring carbons) |

| This compound (Estimated) | -6.0 | 1.4 | 7.4 | Dual: Nucleophilic (furan) & Electrophilic (oxirane) |

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules, including transition states and reaction intermediates. rsc.orgnih.gov This allows for the detailed mapping of reaction mechanisms and potential energy surfaces. rsc.org

For this compound, DFT calculations are instrumental in elucidating several key reaction pathways:

Epoxide Ring-Opening: DFT can model the regioselective ring-opening of the oxirane. rsc.org Under acidic conditions, the reaction proceeds via a protonated epoxide intermediate, with the nucleophile preferentially attacking the more substituted carbon atom due to the development of partial positive charge. Under basic or nucleophilic conditions, the attack typically occurs at the less sterically hindered carbon atom via an SN2 mechanism. masterorganicchemistry.com DFT calculations can determine the activation barriers for both pathways, predicting the product distribution under different catalytic conditions. rsc.org

Reactions on the Furan Ring: The conversion of furfural (B47365) to 2-methylfuran on catalyst surfaces has been successfully studied using DFT, providing insights into hydrodeoxygenation pathways. rsc.org Similarly, DFT can be applied to model electrophilic substitution reactions on the furan moiety of this compound.

Complex Isomerizations: DFT has been used to unravel complex catalytic cycles, such as the gold-catalyzed isomerization of alkynyl epoxides into furans. maxapress.commaxapress.com These studies compute the free energies of all intermediates and transition states to construct a complete reaction profile, identifying the rate-determining steps. maxapress.com A similar approach could be applied to potential rearrangements of this compound. For instance, the conversion of furan derivatives to cyclohexene (B86901) in the presence of catalysts has been modeled, involving cycloaddition and subsequent C-O bond hydrogenolysis. researchgate.net

Molecular Dynamics Simulations of Compound Interactions and Conformations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. While specific MD studies on this compound are not prominent, the methodology can be applied to understand its behavior in various environments.

MD simulations could be employed to:

Study Solvation: Simulate the compound in different solvents (e.g., water, organic solvents) to understand how solvent molecules arrange around the furan and oxirane moieties and to calculate properties like the free energy of solvation.

Analyze Intermolecular Interactions: In a condensed phase, MD can reveal the nature of interactions between molecules of this compound, such as π-π stacking of the furan rings or hydrogen bonding if protic species are present.

Probe Biomolecular Interactions: If the compound has potential biological activity, MD simulations can model its binding to a target protein or enzyme. This can help identify key amino acid residues involved in the interaction and predict the stability of the molecule-protein complex.

Explore High-Temperature Dynamics: Reactive MD simulations, using force fields that allow for bond breaking and formation, can be used to study the pyrolysis and combustion chemistry of furan-based compounds, as has been done for furan biofuels. nih.gov

Conformational Analysis and Stereochemical Insights

The structure of this compound is not rigid; it possesses conformational flexibility primarily due to rotation around the single bond connecting the furan and oxirane rings. Computational methods are essential for identifying the most stable conformations and the energy barriers between them.

Conformational Isomers (Rotamers): The relative orientation of the two rings defines different rotamers. The stability of these conformers is governed by a balance of steric hindrance (repulsion between the oxirane ring and the methyl group or furan ring hydrogens) and potential electronic interactions. Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle between the rings to identify energy minima corresponding to stable conformers. Studies on related molecules like 2-acetyl-5-methylfuran (B71968) have shown that different conformers (e.g., cis and trans) can be identified and characterized.

Stereochemistry: The compound possesses two adjacent chiral centers on the oxirane ring (at C2 and C3 of the oxirane). This gives rise to stereoisomers. The relationship between the substituents on the oxirane ring can be cis or trans. Each of these diastereomers is chiral and therefore exists as a pair of enantiomers.

Table 2: Possible Stereoisomers of this compound

| Diastereomer | Description | Enantiomers |

|---|---|---|

| trans | The furan group and the hydrogen on the adjacent oxirane carbon are on opposite sides of the ring. | (2R,3R) and (2S,3S) |

| cis | The furan group and the hydrogen on the adjacent oxirane carbon are on the same side of the ring. | (2R,3S) and (2S,3R) |

Computational analysis can predict the relative stabilities of these diastereomers. Steric interactions often make the trans isomer more stable than the cis isomer in substituted epoxides.

Quantum Chemical Studies on Bond Formation and Cleavage

Quantum chemical calculations provide detailed information about the electronic changes that occur during chemical reactions, specifically the formation and breaking of chemical bonds. arxiv.org

Bond Cleavage (Ring-Opening): The most significant bond cleavage reaction for this compound is the opening of the strained epoxide ring. depauw.edunih.gov Quantum chemical methods can model this process in detail:

Transition State Analysis: Calculations can locate the transition state structure for the C-O bond cleavage and compute the activation energy. This provides a quantitative measure of the reaction rate.

Mechanism Elucidation: By comparing the energetics of different possible pathways (e.g., acid-catalyzed vs. base-catalyzed), the preferred mechanism can be determined. For example, in the acid-catalyzed opening of aryl oxiranes, regioselectivity is a key outcome that can be explained and predicted computationally. rsc.org

Furan Ring Cleavage: Under more extreme conditions, such as pyrolysis, the furan ring itself can open. Quantum chemical studies on furan and its alkylated derivatives have investigated the radical species formed during such ring-opening reactions, identifying the most stable radical intermediates and their subsequent reaction pathways. nih.govwhiterose.ac.ukresearchgate.net

Bond Formation: The synthesis of this compound, likely via the epoxidation of 2-methyl-5-vinylfuran, can also be studied. Quantum chemical calculations can model the mechanism of epoxidation by reagents like peroxy acids, analyzing the transition state of the oxygen transfer step to understand the reaction's stereoselectivity.

Applications As a Building Block in Complex Organic Synthesis

Precursor in Natural Product Synthesis Analogues

The furan (B31954) nucleus is a common motif in a variety of natural products, including terpenoids, alkaloids, and polyketides. The utility of furan derivatives as precursors in the synthesis of natural product analogues is well-documented. The compound 2-Methyl-5-(oxiran-2-yl)furan serves as a latent 1,4-dicarbonyl species, which can be unmasked under various conditions to construct more complex acyclic or heterocyclic systems.

The epoxide ring in this compound is a key functional group that can undergo regioselective and stereoselective ring-opening reactions with a wide range of nucleophiles (e.g., organocuprates, hydrides, amines, and alcohols). This reaction allows for the introduction of diverse side chains and functional groups, which is a critical step in the synthesis of analogues of natural products. For instance, the acid-catalyzed hydrolysis of the furan ring in related 2-alkylfuran derivatives can yield a γ-dicarbonyl compound, which can then be cyclized to form substituted cyclopentenones, a core structure in many prostaglandins (B1171923) and other bioactive molecules.

The synthesis of lignan (B3055560) natural products, for example, often involves intermediates with tetrahydrofuran (B95107) cores. nih.gov The epoxide on the furan ring of this compound could be strategically opened and the resulting diol or amino alcohol could serve as a handle for constructing such complex polycyclic natural product analogues.

Table 1: Potential Transformations of this compound in the Synthesis of Natural Product Analogues

| Reaction Type | Reagents | Potential Intermediate/Product | Relevance to Natural Products |

|---|---|---|---|

| Epoxide Ring-Opening | Organometallic Reagents (e.g., R₂CuLi) | Substituted furan-alcohols | Elaboration of side-chains |

| Furan Ring Oxidation/Rearrangement | Oxidizing agents (e.g., NBS, m-CPBA) | Butenolides, pyranones | Core structures of various natural products |

| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., aq. HCl) | 1,4-Dicarbonyl compounds | Precursors for cyclopentenones (e.g., prostaglandins) |

Synthesis of Heterocyclic Frameworks and Polycyclic Compounds

The dual functionality of this compound provides multiple pathways for the construction of novel heterocyclic and polycyclic frameworks. The furan ring itself can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic adducts. These adducts can then be further transformed into a variety of carbocyclic and heterocyclic systems, including substituted benzenes, phenols, and other aromatic compounds.

A significant application of 2-methylfuran (B129897) derivatives is their rearrangement into other heterocyclic systems. For example, treatment of 2-hydroxyaryl(5-methylfur-2-yl)alkanes with ethanolic HCl can lead to a furan ring opening followed by a recyclization to form substituted benzo[b]furans. mdpi.com This type of transformation highlights the potential of the furan ring in this compound to serve as a template for constructing more complex, fused heterocyclic systems.

Furthermore, the epoxide ring is a gateway to other heterocycles. Ring-opening with nitrogen nucleophiles, such as primary amines or azides, followed by intramolecular cyclization can lead to the formation of nitrogen-containing heterocycles like piperidines, pyrrolidines, or morpholines, depending on the nature of the nucleophile and the subsequent reaction conditions.

Table 2: Examples of Heterocyclic and Polycyclic Synthesis from Furan Epoxide Precursors

| Starting Moiety | Reaction | Resulting Framework |

|---|---|---|

| Furan Ring | Diels-Alder Reaction ([4+2] cycloaddition) | Oxabicycloheptene |

| Furan Ring | Acid-catalyzed rearrangement with an aryl group | Benzo[b]furan mdpi.com |

| Epoxide Ring | Ring-opening with an amine followed by cyclization | Piperidine, Pyrrolidine |

Asymmetric Synthesis Utilizing Chiral Epoxide Derivatives

Chiral epoxides are among the most valuable building blocks in asymmetric synthesis, as the stereochemistry of the epoxide can be transferred to adjacent carbon atoms during nucleophilic ring-opening reactions. researchgate.net If this compound is prepared in an enantiomerically pure or enriched form, it becomes a powerful tool for the synthesis of chiral molecules.

The asymmetric synthesis of the epoxide itself could potentially be achieved through several established methods. For instance, the epoxidation of a corresponding allylic alcohol precursor, 5-methyl-furan-2-ethanol, using Sharpless asymmetric epoxidation would yield the chiral epoxide. Alternatively, kinetic resolution of a racemic mixture of the epoxide could also provide access to the enantiopure material.

Once the chiral epoxide is obtained, its reaction with various nucleophiles will proceed with a high degree of stereocontrol, typically through an Sₙ2-type mechanism involving inversion of configuration at the attacked carbon atom. This allows for the predictable installation of new stereocenters. This strategy is fundamental in the synthesis of many complex chiral molecules, including pharmaceuticals and natural products. For example, the use of chiral (5-methylfuran-2-yl)-imidazolidin-4-one derivatives has been reported for the asymmetric synthesis of butopyronoxyl (B165914) analogues, demonstrating the utility of chiral furan-containing building blocks. nih.gov

Development of Novel Organic Scaffolds and Chemical Libraries

In modern drug discovery, there is a high demand for novel organic scaffolds that can be readily diversified to create large chemical libraries for high-throughput screening. The structure of this compound is well-suited for this purpose. The furan ring can be considered a "privileged" scaffold, as furan-containing compounds are known to interact with a wide range of biological targets.

The presence of the epoxide ring provides a convenient handle for introducing diversity. A library of compounds can be rapidly generated by reacting this compound with a collection of different nucleophiles (e.g., amines, thiols, alcohols). This parallel synthesis approach can quickly produce a large number of structurally related but distinct molecules.

Furthermore, the furan ring itself can be modified through various reactions such as electrophilic substitution, lithiation followed by reaction with electrophiles, or cycloaddition reactions. The combination of reactions at the epoxide and the furan ring would allow for the creation of a three-dimensional and diverse chemical space around the furan core. For instance, the hydrolysis of 5-methylfuran-2-yl moieties to 2,5-dioxopentanyl has been used for stable bio-orthogonal proximity-induced ligation, a modern technique for linking molecules that could be applied in the construction of complex chemical libraries. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxyaryl(5-methylfur-2-yl)alkanes |

| Benzo[b]furan |

| (5-methylfuran-2-yl)-imidazolidin-4-one |

| Butopyronoxyl |

| 5-methyl-furan-2-ethanol |

Emerging Research Directions and Future Perspectives for 2 Methyl 5 Oxiran 2 Yl Furan Research

Integration with Flow Chemistry and Microreactor Technology

The synthesis and transformation of reactive intermediates like epoxides often present challenges in conventional batch processing, including issues with heat management, reaction control, and the handling of potentially hazardous reagents. Flow chemistry and microreactor technology offer a compelling solution to these problems, representing a pivotal future direction for research involving 2-Methyl-5-(oxiran-2-yl)furan. beilstein-journals.org

Microreactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio, enabling precise temperature control that is critical for managing exothermic reactions, such as epoxide ring-opening or polymerization. researchgate.net This enhanced control minimizes the formation of side products and can lead to higher purity and yields. Furthermore, the ability to precisely control residence time in a flow system is extremely useful for managing reactive species. rsc.org For instance, the generation of precursors to this compound, which might involve short-lived intermediates like oxiranyllithiums, can be performed with high fidelity in a microreactor, preventing decomposition that might occur in a batch setup. rsc.org

The integration of flow chemistry also aligns with the principles of green chemistry. beilstein-journals.org By enabling reactions to be conducted under more intense conditions (higher temperatures and pressures) safely, reaction times can be drastically reduced. The use of greener solvents, such as 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a furan (B31954) derivative itself, has been successfully demonstrated in flow systems, further enhancing the sustainability profile of syntheses involving furan-based compounds. beilstein-journals.org

Table 1: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage for this compound Chemistry | Source |

| Superior Heat Transfer | Enables precise control over exothermic epoxidation and ring-opening reactions, improving safety and selectivity. | researchgate.net |

| Precise Residence Time Control | Allows for the handling of unstable intermediates in synthesis pathways, minimizing decomposition. | rsc.org |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or runaway reactions. | beilstein-journals.org |

| Rapid Optimization | Automated flow systems allow for the swift screening of reaction conditions to find optimal parameters. | researchgate.net |

| Scalability | Production can be scaled up by numbering-up—running multiple reactors in parallel—avoiding the challenges of large-scale batch reactors. | researchgate.net |

Future research will likely focus on developing dedicated flow synthesis routes for this compound, starting from bio-based precursors. This includes the continuous epoxidation of a suitable furanic alkene and subsequent in-line purification, paving the way for its efficient and safe industrial-scale production.

Advanced Catalytic Systems for Sustainable Production and Transformation

The economic viability and environmental impact of producing this compound are intrinsically linked to the efficiency of the catalytic systems employed. Research is moving towards the development of advanced catalysts that are not only highly active and selective but also sustainable and reusable.

For the production of furan-based platform chemicals, significant progress has been made. For instance, the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a potential precursor, and its subsequent conversion to other derivatives, is a well-studied area. researchgate.net Catalytic systems for the production of 2,5-furandicarboxylic acid (FDCA) often rely on noble metals, but high costs are a major drawback. rsc.org Consequently, research is shifting towards more abundant and less expensive transition metal oxides. rsc.org Similarly, biocatalysis presents a promising green alternative, with whole-cell systems being developed for the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) under mild conditions. nih.gov These catalytic strategies, particularly those avoiding expensive noble metals, could be adapted for the synthesis of this compound's precursors.

For the transformation of this compound, catalysts are crucial for selectively targeting either the furan ring or the epoxide moiety. Lewis acids, for example, can catalyze the ring-opening of the epoxide with various nucleophiles to create a diverse range of functionalized furan derivatives. The development of heterogeneous catalysts for these transformations is a key goal, as it simplifies product purification and allows for catalyst recycling, reducing waste and operational costs. Photocatalysis is another emerging area, offering the potential for oxidant-free dehydrogenation reactions of furanic alcohols under visible light, a technology that could be explored for modifying side chains on the furan ring.

Table 2: Potential Catalytic Systems for this compound

| Reaction Type | Catalyst Class | Example Application for Related Furans | Potential for this compound | Source |

| Precursor Synthesis | Solid Acids (e.g., Amberlyst-15) | Dehydration of fructose to HMF intermediate. | Synthesis of furanic precursors from biomass. | rsc.org |

| Precursor Synthesis | Biocatalysts (Whole cells/Enzymes) | Reduction of HMF to BHMF. | Green synthesis of precursors from bio-derived aldehydes. | nih.gov |

| Transformation | Transition Metal Oxides | Oxidation of HMF to FDCA. | Selective oxidation reactions on the methyl group or side chain. | rsc.org |

| Transformation | Heterogeneous Lewis Acids | Ring-opening of epoxides. | Controlled ring-opening of the oxirane moiety with various nucleophiles. | N/A |

Future work will focus on designing multifunctional catalysts that can perform several reaction steps in a one-pot synthesis, improving process efficiency and atom economy.

Bio-Based and Renewable Chemistry Applications

The foundation of this compound's appeal lies in its bio-based origin. Furanic compounds are recognized as key platform chemicals derivable from renewable resources like sugars and lignocellulosic biomass. nih.govresearchgate.net This positions this compound as a sustainable building block for a wide array of chemical products, moving away from fossil-fuel dependency.

The synthesis pathways for furanics are becoming increasingly efficient. HMF, for example, is a versatile precursor derived from sugars that can be converted into numerous other valuable molecules, including BHMF and FDCA. nih.gov A closely related compound, 2-[(Oxiran-2-ylmethoxy) methyl]furan, also known as furfuryl glycidyl (B131873) ether (FGE), is highlighted as a bio-based compound synthesized from furfuryl alcohol, which is produced from lignocellulosic bio-resources. researchgate.net This provides a direct precedent for the production and application of furan epoxides in renewable chemistry.

This compound can serve as a bio-based monomer or a reactive intermediate. Its epoxide group is a versatile handle for introducing it into polymer backbones or for creating cross-linked networks. For example, it can be used as a bio-based reactive diluent for commercial epoxy resins, reducing the reliance on petroleum-based counterparts and potentially improving the final material's properties. researchgate.net Its applications extend to being a building block for plasticizers, biodiesel additives, and surfactants, mirroring the versatility of other furan diols like BHMF. nih.gov

The future in this domain involves optimizing the entire value chain, from the sustainable sourcing of biomass to the efficient, high-yield conversion to this compound and its subsequent application in green products. This includes exploring one-pot, multi-catalytic routes directly from renewable resources to furan-based polyesters and other materials.

Design of Smart Materials and Functional Polymers (excluding material properties)

The unique molecular architecture of this compound, featuring both a furan ring and an epoxide group, makes it an exceptionally promising candidate for the design of smart materials and functional polymers. These materials are engineered to respond to external stimuli or to have specific, tailored functionalities.

The epoxide group is a classic functional group used in polymer chemistry. It can undergo ring-opening polymerization to form polyethers or react with curing agents (like amines or anhydrides) to form rigid, cross-linked thermosets, which are staples in coatings and adhesives. researchgate.net The use of a bio-based epoxide like this compound allows for the creation of these conventional polymers from a renewable starting point.

The truly "smart" potential, however, comes from the furan ring. The furan moiety can participate in reversible Diels-Alder reactions with a suitable dienophile (like a maleimide). This covalent bond formation is thermally reversible; the bond can be formed at a lower temperature and broken at a higher temperature. By incorporating this compound into a polymer network, this chemistry can be harnessed to design self-healing materials. If the material cracks, applying heat can break the Diels-Alder cross-links, allowing the polymer chains to flow and rebond upon cooling, thus "healing" the damage.

This dual functionality allows for the design of complex polymer architectures. For instance, the epoxide can be used to form the main polymer backbone, while the furan groups remain as pendant functionalities available for subsequent modification or for introducing reversible cross-links. This strategy provides an efficient route to macromolecules with versatile functionality. nih.gov

Table 3: Functional Groups of this compound and Their Role in Polymer Design

| Functional Group | Key Reaction | Application in Polymer Design | Type of Material | Source |

| Epoxide (Oxirane) Ring | Ring-opening polymerization/curing | Forms polymer backbones or creates permanent cross-links in thermosets. | Bio-based epoxy resins, coatings, adhesives. | researchgate.net |

| Furan Ring | Reversible Diels-Alder reaction | Introduces thermally reversible cross-links into a polymer network. | Self-healing polymers, reprocessable thermosets. | nih.gov |

| Both Groups | Orthogonal chemistry | Creates a permanent polymer network via the epoxide, with the furan available for functionalization. | Functional polymers, smart coatings. | researchgate.netnih.gov |

Future research will undoubtedly focus on leveraging this unique bifunctionality to create novel polymers with advanced features, such as shape memory, stimuli-responsiveness, and enhanced recyclability, all derived from a sustainable, bio-based origin.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-Methyl-5-(oxiran-2-yl)furan in laboratory settings?

Methodological Answer:

Synthesis typically involves epoxidation of precursor dienes or substituted furans. For example:

- Manganese(III) acetate-mediated radical cyclization ( ) can form furan-epoxide structures via oxidative coupling of 1,3-dicarbonyl compounds with alkenes.

- Oxidation of vinylfuran derivatives using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled pH and temperature conditions. This method is analogous to epoxidation pathways observed in related furans .

- Continuous flow reactors () may optimize yield and purity by minimizing side reactions, particularly for oxygen-sensitive intermediates.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (1H, 13C, and DEPT-135) to resolve the epoxide ring protons (δ 3.5–4.5 ppm) and furan ring signals (δ 6.2–7.5 ppm). COSY and HMBC correlations confirm connectivity .

- GC-MS for assessing purity and fragmentation patterns. For example, the epoxide ring may cleave to form diagnostic ions (e.g., m/z 85 for furan fragments) .

- X-ray crystallography (via SHELX refinement) to determine bond angles and dihedral angles, critical for resolving stereochemical ambiguities .

Advanced: How can density functional theory (DFT) calculations predict the reactivity of the epoxide ring in this compound?

Methodological Answer:

DFT studies (e.g., using Becke’s exchange-correlation functional , ) model:

- Electron density distribution to identify nucleophilic/electrophilic sites. The epoxide oxygen’s lone pairs influence ring-opening pathways .

- Transition-state geometries for reactions like acid-catalyzed hydrolysis. Simulations using solvents (e.g., DMSO, ) replicate experimental conditions .

- Thermodynamic stability by comparing computed ΔG values for possible reaction intermediates, aiding in predicting regioselectivity .

Advanced: What strategies resolve contradictions between experimental and computational data regarding the stability of derivatives?

Methodological Answer:

Discrepancies often arise from:

- Solvent effects : MD simulations (Molecular Dynamics) can reconcile differences between DFT predictions (gas-phase) and experimental solvated systems .

- Impurities : Advanced purification (e.g., preparative HPLC, ) followed by DSC (Differential Scanning Calorimetry) validates thermal stability. For example, recalibrating ΔfusH values using fusS entropy correlations ( ) resolves conflicting thermal data .

- Kinetic vs. thermodynamic control : Time-resolved FT-IR monitors intermediate formation to confirm dominant pathways .

Advanced: What are the challenges in quantifying furan-derived metabolites in biological matrices?

Methodological Answer:

Challenges include:

- Volatility losses : Headspace GC–qMS with stable isotope labeling (e.g., 13C4-furan, ) minimizes evaporation artifacts .

- Matrix interference : Dual-platform approaches (GC–qMS + NMR, ) cross-validate metabolites like 2-methyl-5-(methylthio)-furan, distinguishing exogenous vs. endogenous sources .

- Low abundance : Solid-phase microextraction (SPME) pre-concentrates metabolites prior to LC-MS/MS analysis .

Basic: What reaction pathways dominate under acidic vs. basic conditions?

Methodological Answer:

- Acidic conditions : Epoxide ring-opening proceeds via electrophilic attack , forming diols (e.g., with H2O/H+). Steric effects from the methyl group direct regiochemistry .

- Basic conditions : Nucleophilic substitution at the furan’s 5-position (e.g., with amines or thiols). LiAlH4 reduction () may hydrogenolyze the epoxide to a diol .

- Oxidation : KMnO4 converts the furan to a diketone, while milder agents (e.g., H2O2) preserve the epoxide .

Advanced: How do substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Methyl group : Electron-donating effects stabilize the furan ring, reducing susceptibility to electrophilic attack. Hammett σ+ values quantify substituent impacts on reaction rates .

- Epoxide ring : Ring strain (∼25 kcal/mol) drives reactivity. NBO (Natural Bond Orbital) analysis ( ) reveals hyperconjugation between epoxide oxygen and furan π-system, modulating ring-opening kinetics .

- Steric effects : X-ray data ( ) show dihedral angles between furan and epoxide moieties influence transition-state accessibility .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure separates the compound from low-boiling byproducts.

- Chromatography : Flash chromatography (silica gel, hexane/EtOAc) resolves epoxide diastereomers. Prep-TLC ( ) is used for small-scale purification .

- Crystallization : Slow evaporation from EtOH/water yields single crystals suitable for X-ray analysis .

Advanced: How can metabolomic studies elucidate the environmental fate of this compound?

Methodological Answer:

- Stable isotope probing (13C/12C ratios, ) tracks biodegradation pathways in soil/water systems .

- Correlation matrices ( ) link urinary metabolites (e.g., 2-methyl-5-(methylthio)-furan) to tissue uptake, identifying bioaccumulation risks .

- QSAR models predict ecotoxicity by correlating structural descriptors (e.g., logP, polar surface area) with experimental LC50 data .

Advanced: What mechanistic insights explain contradictory catalytic outcomes in epoxide functionalization?

Methodological Answer:

Contradictions arise from:

- Catalyst poisoning : Trace moisture deactivates Lewis acids (e.g., BF3). Karl Fischer titration ensures anhydrous conditions .

- Steric vs. electronic control : DFT calculations () show bulky catalysts favor nucleophilic attack at the less-hindered epoxide carbon, overriding electronic preferences .

- Solvent polarity : Dielectric constant (ε) impacts transition-state stabilization. For example, THF (ε 7.6) vs. DCM (ε 8.9) alters regioselectivity in ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.